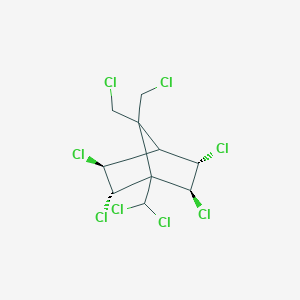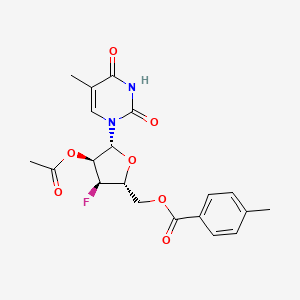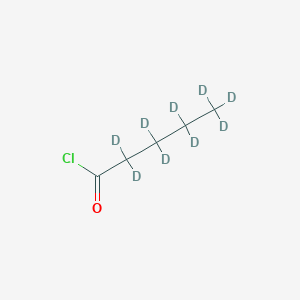
Pentanoyl-d9 chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentanoyl-d9 chloride is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of pentanoic acid and is used in various chemical reactions and research applications. It is characterized by the presence of nine deuterium atoms, which replace the hydrogen atoms in the pentanoyl chloride molecule. This substitution makes it particularly useful in studies involving isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
Pentanoyl-d9 chloride is typically synthesized through the chlorination of pentanoic acid. The process involves the replacement of hydrogen atoms with deuterium atoms, followed by the introduction of a chlorine atom. The reaction is carried out under controlled conditions to ensure the purity and stability of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in specialized reactors designed to handle the corrosive nature of the reagents and the high temperatures required for the reaction. The product is then purified through distillation and other separation techniques to achieve the desired level of deuteration and chemical purity.
化学反応の分析
Types of Reactions
Pentanoyl-d9 chloride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form pentanoic acid and hydrochloric acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Friedel-Crafts Acylation: Reacts with aromatic compounds to form ketones.
Common Reagents and Conditions
Water: Used in hydrolysis reactions.
Alcohols: Used in esterification reactions.
Amines: Used in amidation reactions.
Aromatic Compounds: Used in Friedel-Crafts acylation reactions.
Catalysts: Such as aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
Pentanoic Acid: Formed during hydrolysis.
Esters: Formed during esterification.
Amides: Formed during amidation.
Ketones: Formed during Friedel-Crafts acylation.
科学的研究の応用
Pentanoyl-d9 chloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and isotopic labeling studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs, which may have improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of pentanoyl-d9 chloride involves its reactivity with various nucleophiles. The chlorine atom in the molecule is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in a wide range of chemical reactions, forming new bonds and generating diverse products. The presence of deuterium atoms can also influence the reaction kinetics and pathways, providing valuable insights in isotopic studies.
類似化合物との比較
Pentanoyl-d9 chloride can be compared with other acyl chlorides and deuterated compounds. Some similar compounds include:
Valeryl Chloride: A non-deuterated analog of this compound.
Butyryl Chloride: A shorter-chain acyl chloride.
Hexanoyl Chloride: A longer-chain acyl chloride.
Deuterated Acetic Acid: Another deuterated compound used in isotopic labeling.
This compound is unique due to its specific deuteration pattern, which makes it particularly useful in studies requiring precise isotopic labeling. Its reactivity and versatility in various chemical reactions further enhance its value in scientific research and industrial applications.
特性
分子式 |
C5H9ClO |
|---|---|
分子量 |
129.63 g/mol |
IUPAC名 |
2,2,3,3,4,4,5,5,5-nonadeuteriopentanoyl chloride |
InChI |
InChI=1S/C5H9ClO/c1-2-3-4-5(6)7/h2-4H2,1H3/i1D3,2D2,3D2,4D2 |
InChIキー |
XGISHOFUAFNYQF-YNSOAAEFSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)Cl |
正規SMILES |
CCCCC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


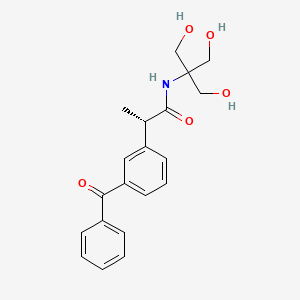
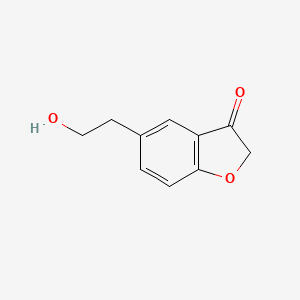
![Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate](/img/structure/B13435099.png)
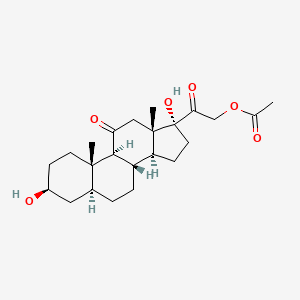

![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir](/img/structure/B13435146.png)
![Tert-butyl3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B13435149.png)

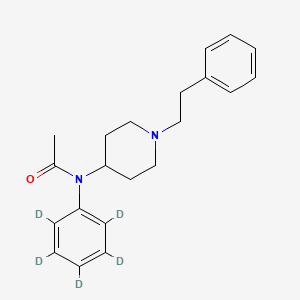
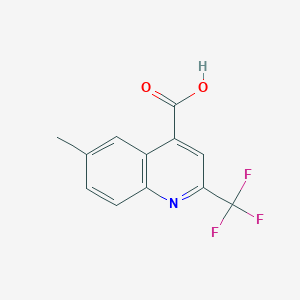

![[(19S)-10-ethyl-19-hydroxy-19-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B13435167.png)
